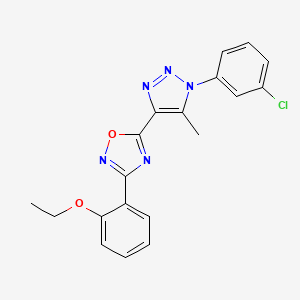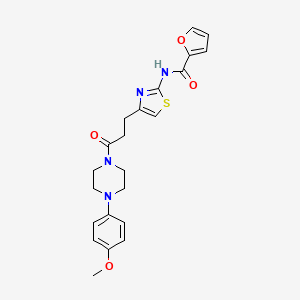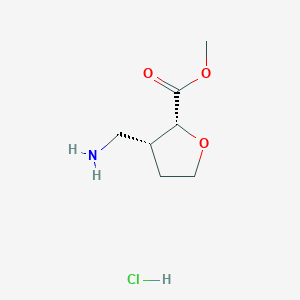
5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves starting with a precursor molecule and performing a series of reactions to introduce various functional groups. For instance, in one study, a triazole derivative was synthesized starting from an acetohydrazide and then transformed into various other compounds through cyclization and aminomethylation reactions . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction crystallography . These techniques provide information about the arrangement of atoms within the molecule and the presence of specific functional groups. The molecular conformation and packing in the crystal are often stabilized by intermolecular interactions, such as hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds like oxadiazoles and triazoles can be influenced by the presence of substituents on the rings. For example, the photochemistry of some 1,2,4-oxadiazoles has been studied in the presence of nitrogen nucleophiles, leading to the formation of triazoles and other heterocycles . These reactions are driven by the photolytic cleavage of the ring O-N bond and subsequent capture of nucleophilic reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds have been studied, with some exhibiting nematic or smectic phases . The synthesis of oxadiazoles can be achieved by treating aromatic carboxylic acids with hydrazine, indicating the importance of precursor choice in determining the properties of the final compound .
Applications De Recherche Scientifique
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including compounds with a structure similar to the specified chemical, exhibit a wide range of pharmacological activities due to their heterocyclic nature. These activities include antimicrobial, anticancer, anti-inflammatory, and other biological effects. The oxadiazole moiety, particularly the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, is significant in medicinal chemistry for its versatile pharmacokinetic properties and ability to interact with various biomacromolecules through hydrogen bond interactions. This interaction enhances the compounds' pharmacological activity, making them suitable for drug synthesis and development (Jing-Jing Wang et al., 2022).
Synthetic Strategies for Oxadiazole Derivatives
The synthesis of oxadiazole derivatives, including the specific chemical mentioned, involves innovative synthetic strategies that provide valuable information for future research in discovering new molecules with oxadiazole moieties. These strategies are crucial for the development of compounds effective in treating psychological disorders, showcasing the role of oxadiazole in addressing mental health issues (Shivani Saxena et al., 2022).
Potential in New Drug Development
Compounds containing the 1,3,4-oxadiazole ring are of particular interest in the scientific community for their potential in new drug development. These compounds are studied extensively for their therapeutic worth across a broad spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors in biological systems, making it a valuable target for drug discovery (G. Verma et al., 2019).
Propriétés
IUPAC Name |
5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-3-26-16-10-5-4-9-15(16)18-21-19(27-23-18)17-12(2)25(24-22-17)14-8-6-7-13(20)11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKTMJHFUCEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)


![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)


![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)
